Pentyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Pentyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a pentyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without the need for catalysts and is carried out in boiling dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pentyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group yields phenol derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
Pentyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Pentyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazolopyrimidine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: Pentyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its pentyl ester moiety, which imparts different physicochemical properties compared to similar compounds. The presence of the bromophenyl group also enhances its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C17H20BrN5O2 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
pentyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H20BrN5O2/c1-3-4-5-10-25-16(24)14-11(2)19-17-20-21-22-23(17)15(14)12-6-8-13(18)9-7-12/h6-9,15H,3-5,10H2,1-2H3,(H,19,20,22) |
InChI Key |
DRRQMOOKDNGHJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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